2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-
Description
BenchChem offers high-quality 2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methylsulfonyl-2,7-diazaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-13(11,12)10-4-2-8(3-5-10)6-9-7-8/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWIKWVLSYLALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CC1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Profile of 7-(methylsulfonyl)-2,7-diazaspiro[3.5]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 7-(methylsulfonyl)-2,7-diazaspiro[3.5]nonane. In the absence of published experimental spectra, this document leverages advanced prediction methodologies and established spectroscopic principles to offer a robust, theoretical characterization of the molecule. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by providing a foundational understanding of the compound's structural features as reflected in its predicted spectroscopic profile.
Molecular Structure and Key Features
7-(methylsulfonyl)-2,7-diazaspiro[3.5]nonane is a unique spirocyclic compound featuring a central quaternary carbon connecting a four-membered azetidine ring and a six-membered piperidine ring. The nitrogen atom of the piperidine ring is substituted with a methylsulfonyl group. This distinct architecture imparts specific conformational constraints and electronic properties that are expected to be discernible in its spectroscopic data.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2950-2850 | C-H stretching (aliphatic) | Strong |
| 1350-1300 | SO₂ asymmetric stretching | Strong |
| 1160-1120 | SO₂ symmetric stretching | Strong |
| 1100-1000 | C-N stretching | Medium |
Interpretation of IR Data:
The most prominent features in the IR spectrum are expected to be the strong stretching vibrations of the sulfonyl group (SO₂) in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. T[1][2]he C-H stretching of the aliphatic rings and the methyl group will appear as strong bands below 3000 cm⁻¹. The C-N stretching vibrations will likely be observed in the fingerprint region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Perform a background correction and identify the key absorption bands.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 7-(methylsulfonyl)-2,7-diazaspiro[3.5]nonane. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the rationale behind the interpretations, offer a detailed structural profile of this novel compound. This information is intended to aid researchers in the identification, characterization, and further development of this and related molecular scaffolds. It is important to emphasize that while these predictions are based on robust computational methods and established spectroscopic principles, experimental verification is essential for definitive structural confirmation.
References
- Uno, T., & Machida, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.
- Patiny, L., & Zasso, M. (2023). NMRDB.org: an online platform for NMR data processing, prediction, and sharing. Magnetic Resonance in Chemistry, 61(1), 1-10.
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Mestrelab Research S.L. (n.d.). Mnova NMRPredict. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Guo, Z., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 869-877.
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
Sources
A Technical Guide to the Methylsulfonyl Group: A Cornerstone Moiety for Modulating Bioactivity in Drug Discovery
Abstract
The methylsulfonyl (–SO₂CH₃) group is a pivotal structural motif in modern medicinal chemistry, transitioning from a simple functional group to a strategic tool for fine-tuning the biological activity and pharmacokinetic profiles of drug candidates. Its unique combination of physicochemical properties—including high polarity, metabolic stability, and the ability to act as a potent hydrogen bond acceptor—allows drug discovery scientists to systematically address common developability challenges. This guide provides an in-depth analysis of the methylsulfonyl group's role, exploring its fundamental characteristics, its impact on Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and its function in modulating drug-target interactions. We will dissect its application as a bioisostere, present case studies from approved therapeutics, and provide actionable experimental protocols for its evaluation, offering researchers a comprehensive resource for leveraging this versatile moiety in drug design.
The Methylsulfonyl Group: A Structural and Physicochemical Overview
The unassuming combination of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and the parent molecule belies a complex and powerful set of properties. The sulfonyl group is chemically robust, featuring a sulfur atom in its highest oxidation state (+6), which renders it resistant to further oxidation and stable against hydrolysis.[1][2] This inherent stability is a foundational asset in designing durable therapeutic agents.
Chemical Structure and Properties
The methylsulfonyl group is a colorless, crystalline solid in its simplest form as dimethyl sulfone (MSM).[3] It is a highly polar, non-ionizable moiety characterized by a tetrahedral geometry around the central sulfur atom. Its potent electron-withdrawing nature significantly influences the electronic properties of the molecule it is attached to.[1]
Key Physicochemical Contributions to Drug-Like Properties
The strategic incorporation of a methylsulfonyl group can profoundly and predictably alter a molecule's physicochemical profile. These changes are crucial for overcoming common hurdles in drug development, such as poor solubility and metabolic instability.
| Property | Impact of Methylsulfonyl Group | Rationale & Significance |
| Solubility | Generally increases aqueous solubility.[1][4] | The two oxygen atoms are strong hydrogen bond acceptors, enhancing interactions with water. This can be critical for improving the dissolution of a drug, a prerequisite for absorption.[4][5] |
| Lipophilicity (logP) | Reduces lipophilicity.[1] | Despite the methyl group, the strong polarity of the sulfonyl moiety typically lowers the partition coefficient, helping to avoid issues associated with high lipophilicity like non-specific binding and poor metabolic profiles. |
| Metabolic Stability | High; resistant to metabolic transformation.[1][2] | The sulfur atom is in its highest oxidation state and the C-S and S-O bonds are strong. This makes the group itself a "metabolic shield" that can be used to block labile sites on a molecule, thereby increasing its half-life.[5][6] |
| Hydrogen Bonding | Acts as a strong hydrogen bond acceptor.[7][8] | The sulfonyl oxygens can form strong hydrogen bonds with target residues (e.g., backbone amides in kinases), enhancing binding affinity and selectivity.[8] It does not act as a hydrogen bond donor. |
| Polarity | Significantly increases molecular polarity.[2][5] | This property aids in improving solubility and can help reduce undesirable off-target effects, such as hERG channel inhibition.[5] |
| Chemical Stability | Very high; resistant to hydrolysis and oxidation/reduction.[1][2] | Ensures the structural integrity of the drug under physiological conditions and during storage. |
Strategic Impact on Pharmacokinetics (ADME)
Perhaps the most celebrated role of the methylsulfonyl group is its ability to optimize the ADME profile of a drug candidate. By making judicious substitutions, medicinal chemists can transform a compound with poor pharmacokinetic behavior into a viable drug.
Enhancing Metabolic Stability
Metabolic instability is a primary cause of drug candidate failure.[6] Compounds are often rapidly cleared by cytochrome P450 (CYP) enzymes in the liver. The methylsulfonyl group serves as a robust metabolic blocker.[5] By replacing a metabolically labile group (like a methyl or methoxy group on an aromatic ring) with a methylsulfonyl moiety, chemists can prevent enzymatic attack at that position, thereby prolonging the drug's half-life and exposure.[9] Studies on N-sulfonylhydrazones, for instance, have shown that N-methylation significantly alters their pharmacokinetic profile and enhances recognition by CYP enzymes.[10][11]
Modulating Solubility and Permeability
A successful oral drug must balance aqueous solubility for dissolution in the gut with sufficient permeability to cross the intestinal membrane. The methylsulfonyl group's polarity is a key lever in achieving this balance. In a series of inhibitors for Chlamydia trachomatis, the introduction of a methylsulfonamide substituent dramatically improved both solubility and Caco-2 cell permeability.[12][13] This strategic move effectively shifted the compound from a Biopharmaceutical Classification System (BCS) class IV (low solubility, low permeability) to a more favorable class II (low solubility, high permeability), resulting in a compound with 41% oral bioavailability compared to negligible uptake for its analogues.[12][13]
Overall Impact on Bioavailability
The culmination of improved metabolic stability, enhanced solubility, and optimized permeability often leads to a significant increase in oral bioavailability. For example, in the development of T-type calcium channel blockers, optimization of ADME properties through modifications including sulfonamides led to compounds with improved stability and oral bioavailability.[14] Pharmacokinetic studies of methylsulfonylmethane (MSM) itself show it is rapidly absorbed and well-distributed in rats, underscoring the group's compatibility with biological systems.[15][16]
Modulating Pharmacodynamics: The Methylsulfonyl Group at the Target Interface
Beyond pharmacokinetics, the methylsulfonyl group plays a critical role in how a drug interacts with its biological target, influencing both potency and selectivity.
A Versatile Bioisostere
Bioisosteric replacement is a cornerstone of drug design, where one functional group is swapped for another to improve properties while retaining biological activity. The methylsulfonyl group is an effective non-classical bioisostere for several key functional groups.[17]
-
Sulfonamide: Replacing the -NH- of a sulfonamide with a -CH₂- to form a sulfone can increase lipophilicity, which may enhance blood-brain barrier penetration.[18] While this swap can sometimes reduce potency, as the hydrogen bond-donating ability is lost, it can be a valuable strategy for modulating properties.[18]
-
Carboxylic Acid/Acyl Group: The sulfonyl group can mimic the size and charge distribution of acyl groups, making it an indispensable tool in medicinal chemistry.[5]
-
tert-Butyl Group: In certain contexts, the methylsulfonyl group has been explored as a polar replacement for a tert-butyl moiety.[19]
Enhancing Potency and Selectivity
The sulfonyl oxygens are potent hydrogen bond acceptors, a feature that can be exploited to form specific, high-affinity interactions with a protein target.[8] In the design of kinase inhibitors, for example, these oxygens frequently interact with the hinge region backbone of the kinase, anchoring the inhibitor in the ATP-binding pocket.[20] This directed interaction not only boosts potency but can also impart selectivity, as different kinases may present unique hydrogen bonding opportunities. Switching the position of a benzenesulfonamide moiety on an imidazoline scaffold led to a dramatic, up to two-orders-of-magnitude, improvement in potency and selectivity for human carbonic anhydrase VII (hCA VII).[21] This was attributed to an additional hydrogen bond with a non-conserved residue in the hCA VII active site.[21]
Case Study: The "Magic Methyl" and Beyond in Kinase Inhibition
The term "magic methyl" refers to the often-dramatic increase in potency observed when a single methyl group is added to a strategic position on a drug molecule. The methyl group of the methylsulfonyl moiety can play a similar, albeit electronically different, role. In kinase inhibitors, this group can occupy small hydrophobic pockets near the ATP binding site. The drug Imatinib, a landmark in targeted cancer therapy, demonstrates how specific groups contribute to locking the kinase in an inactive conformation.[20][22] The overall methylsulfonyl moiety contributes to a precise fit and electronic profile that enhances affinity and stabilizes the protein-inhibitor complex.[22]
Practical Applications and Case Studies
The theoretical benefits of the methylsulfonyl group are validated by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas.[1]
The Methylsulfonyl Moiety in FDA-Approved Drugs
| Drug Name | Therapeutic Area | Role of the Methylsulfonyl Group |
| Belzutifan | Oncology (Renal Cell Carcinoma) | The sulfone moiety is a key structural component contributing to the overall profile of this HIF-2α inhibitor.[1][23] |
| Apremilast | Inflammation (Psoriasis) | The methylsulfone group is part of the core structure, influencing its pharmacokinetic and pharmacodynamic properties as a PDE4 inhibitor.[1] |
| Vismodegib | Oncology (Basal Cell Carcinoma) | This Hedgehog signaling pathway inhibitor incorporates a sulfone, which is integral to its activity and drug-like properties.[1] |
| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | While a sulfonamide, its sulfonyl group is critical for selective binding to the COX-2 enzyme side pocket. |
| Lenacapavir | Antiviral (HIV) | This first-in-class capsid inhibitor contains a sulfone that is crucial for its long-acting profile and potent antiviral activity.[1][23] |
Workflow for Evaluating a Methylsulfonyl Analogue
When a lead compound suffers from poor ADME properties, particularly metabolic instability at an aromatic position, introducing a methylsulfonyl group is a rational design strategy. The following workflow illustrates the decision and evaluation process.
Caption: Workflow for introducing a methylsulfonyl group to address metabolic liability.
Experimental Protocols
To empirically validate the effects of incorporating a methylsulfonyl group, standardized in vitro assays are essential.
Protocol: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol assesses the rate at which a compound is metabolized by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a parent compound and its methylsulfonyl analogue.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., human, rat; 20 mg/mL stock)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation: Thaw microsomes and NADPH system on ice. Prepare a 1 mg/mL microsomal solution in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, add phosphate buffer, the microsomal solution, and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0), add the quenching solution before the NADPH system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive permeability of a compound.
Objective: To determine the permeability coefficient (Pe) of a parent compound and its methylsulfonyl analogue.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and an acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds (10 mM stock in DMSO)
-
UV-Vis plate reader or LC-MS/MS
Methodology:
-
Prepare Acceptor Plate: Add PBS to the wells of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter plate.
-
Prepare Donor Solutions: Dilute the test compounds to a final concentration (e.g., 200 µM) in PBS.
-
Assemble PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich". Add the donor solutions to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours), covered to prevent evaporation.
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the known physical parameters of the plate system.
Synthetic Strategies for Incorporation
The methylsulfonyl group can be introduced into molecules through several reliable synthetic routes.
-
Oxidation of Thioethers: The most common method involves the oxidation of a corresponding methyl thioether (–SCH₃) using oxidizing agents like m-CPBA or Oxone®. This is often a high-yielding and straightforward transformation.[24]
-
Nucleophilic Aromatic Substitution (SNA_r_): Aromatic halides activated by electron-withdrawing groups can react with sodium methanesulfinate (CH₃SO₂Na) to install the methylsulfonyl group directly.
-
Reaction with Methanesulfonyl Chloride: Amines and alcohols can be reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form methanesulfonamides and methanesulfonates, respectively.[7][25]
Caption: Common synthetic pathways to methylsulfonyl-containing compounds.
Conclusion
The methylsulfonyl group is a powerful and versatile functional group in the medicinal chemist's toolkit. Its ability to confer metabolic stability, enhance solubility, and participate in high-affinity drug-target interactions makes it an invaluable component in modern drug design.[1] By understanding its fundamental physicochemical properties and leveraging rational design principles, researchers can effectively use the methylsulfonyl moiety to overcome significant ADME and potency challenges, ultimately increasing the probability of success in developing novel therapeutics. The continued prevalence of this group in recently approved drugs underscores its enduring importance and utility in the field.[23]
References
-
Lainchbury M, et al. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters. 2013. Available from: [Link]
-
Golebiowski A, et al. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Expert Opinion on Drug Discovery. 2013. Available from: [Link]
-
Ansen Biotechnology. The chemical characteristics of Methylsulfonylmethane (MSM). Hunan Ansen Biotechnology Co., Ltd. Available from: [Link]
-
Cairns AG, et al. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. 2019. Available from: [Link]
-
Clède S, et al. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. MedChemComm. 2016. Available from: [Link]
-
Cairns AG, et al. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm. 2019. Available from: [Link]
-
Butawan M, et al. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients. 2017. Available from: [Link]
-
Grunewald GL, et al. Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry. 2006. Available from: [Link]
-
Liu D, et al. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. 2016. Available from: [Link]
-
ChemRxiv. A New Reagent to Access Methyl Sulfones. ChemRxiv. 2023. Available from: [Link]
-
Kose M, et al. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. 2023. Available from: [Link]
-
Wikipedia. Methylsulfonylmethane. Wikipedia. Available from: [Link]
- Gao C. Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one. Google Patents. 2013.
-
ResearchGate. Application of Sulfonyl in Drug Design. ResearchGate. 2025. Available from: [Link]
-
Solubility of Things. Methylsulfonylmethane. Solubility of Things. Available from: [Link]
-
Magnuson BA, et al. Pharmacokinetics and distribution of [35S]methylsulfonylmethane following oral administration to rats. Journal of Agricultural and Food Chemistry. 2007. Available from: [Link]
-
Magnuson BA, et al. Pharmacokinetics and Distribution of [35S]Methylsulfonylmethane following Oral Administration to Rats. Journal of Agricultural and Food Chemistry. 2007. Available from: [Link]
-
Sławiński J, et al. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. Bioorganic Chemistry. 2023. Available from: [Link]
-
da Silva Figueiredo L, et al. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceutics. 2022. Available from: [Link]
-
The Good Scents Company. methyl sulfone. The Good Scents Company. Available from: [Link]
-
ResearchGate. Examples of sulfur-containing drugs approved by the FDA for use in... ResearchGate. Available from: [Link]
-
Ataman Kimya. METHYLSULFONIC ACID. Ataman Kimya. Available from: [Link]
-
Patrick G. Isosteres and bioisosteres. An Introduction to Medicinal Chemistry. Available from: [Link]
-
Mboge MY, et al. Lucky Switcheroo: Dramatic Potency and Selectivity Improvement of Imidazoline Inhibitors of Human Carbonic Anhydrase VII. ACS Medicinal Chemistry Letters. 2017. Available from: [Link]
-
ResearchGate. Charge of the carboxylate and sulfonamide anion bioisosteres capped... ResearchGate. Available from: [Link]
-
Bentham Science. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Bentham Science. Available from: [Link]
-
ResearchGate. (PDF) Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones. ResearchGate. 2022. Available from: [Link]
-
Drug Design and Bioinformatics Lab. Inhibitor Trapping in Kinases. MDPI. 2024. Available from: [Link]
-
Kato Y, et al. Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats. Toxicology and Applied Pharmacology. 1986. Available from: [Link]
-
RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. 2024. Available from: [Link]
-
ResearchGate. ADME properties of potent synthesized compounds. ResearchGate. Available from: [Link]
-
Patsnap Synapse. How to improve ADME properties?. Patsnap Synapse. 2025. Available from: [Link]
-
BioSolveIT. ADME Properties in Drug Discovery. BioSolveIT. Available from: [Link]
-
Iovine V, et al. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules. 2022. Available from: [Link]
-
Kamel A. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. 2010. Available from: [Link]
-
Talley JJ, et al. A prodrug approach to COX-2 inhibitors with methylsulfone. Bioorganic & Medicinal Chemistry Letters. 2000. Available from: [Link]
-
Johl A, et al. Development of DOT1L-Targeted Protein Degraders for Treating MLL-r Leukemia. Journal of Medicinal Chemistry. 2026. Available from: [Link]
-
WebMD. Methylsulfonylmethane (MSM): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available from: [Link]
-
Stary K, et al. The Subtype Selectivity in Search of Potent Hypotensive Agents among 5,5-Dimethylhydantoin Derived α1-Adrenoceptors Antagonists. Molecules. 2023. Available from: [Link]
-
Longdom Publishing. The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Drug Metabolism & Toxicology. 2024. Available from: [Link]
-
Clinical Learning. Tyrosine Kinase Inhibitors: Pharmacology Video Lectures. YouTube. 2025. Available from: [Link]
-
ResearchGate. Examples of the three main classes of kinase inhibitors. The protein... ResearchGate. Available from: [Link]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. The chemical characteristics of Methylsulfonylmethane (MSM) [msm-powders.com]
- 3. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamscience.com [benthamscience.com]
- 9. nedmdg.org [nedmdg.org]
- 10. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00405J [pubs.rsc.org]
- 14. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and distribution of [35S]methylsulfonylmethane following oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Comparison of the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines with their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Lucky Switcheroo: Dramatic Potency and Selectivity Improvement of Imidazoline Inhibitors of Human Carbonic Anhydrase VII - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ddg-pharmfac.net [ddg-pharmfac.net]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. chemrxiv.org [chemrxiv.org]
- 25. CN102408374B - Synthesis method of 1-(methylsulphonyl)imidazolidin-2-one - Google Patents [patents.google.com]
Methodological & Application
Topic: Scalable Synthesis of 2,7-Diazaspiro[3.5]nonane Building Blocks
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional topology, which can lead to improved potency and optimized physicochemical properties in drug candidates.[1] Its integration into novel therapeutics, such as broad-spectrum antimycobacterial agents and KRAS G12C inhibitors, underscores the growing demand for this building block.[1][2][3] However, the lack of well-documented, scalable synthetic routes often presents a bottleneck for its widespread application in drug discovery programs. This guide provides a comprehensive, field-tested protocol for the multi-gram synthesis of orthogonally protected 2,7-diazaspiro[3.5]nonane, designed for scalability and reproducibility. We will detail a robust multi-step synthesis, explain the causality behind key experimental choices, and provide a validated protocol for the final deprotection to yield the versatile free diamine.
Introduction: The Strategic Value of the 2,7-Diazaspiro[3.5]nonane Core
Spirocyclic systems are increasingly sought-after in drug design as bioisosteres for common saturated heterocycles. The 2,7-diazaspiro[3.5]nonane moiety, which features an azetidine ring fused spirocyclically to a piperidine ring, offers a unique and rigidified exit vector geometry. This structural constraint is critical for orienting substituents into defined regions of three-dimensional space, which can enhance binding affinity to biological targets.[4]
Studies have shown that the intact 2,7-diazaspiro[3.5]nonane moiety is often essential for biological activity, with analogues containing different spiro-systems showing a significant loss of potency.[1] This makes the development of reliable and scalable synthetic access to this specific scaffold a high-priority objective for synthetic and medicinal chemists. The following protocols outline a validated pathway to produce N-Boc-2,7-diazaspiro[3.5]nonane, a key intermediate that allows for selective functionalization at the N7-position before revealing the N2-amine for further modification.
Synthetic Strategy and Workflow Overview
The presented synthesis is a multi-step sequence designed for scalability, starting from commercially available reagents. The core strategy involves the construction of the piperidine ring onto a pre-formed azetidine derivative, followed by orthogonal protection of the two nitrogen atoms. This allows for selective manipulation at a later stage.
The overall workflow is visualized below, proceeding from initial assembly to the final, versatile building blocks.
Caption: Overall workflow for the scalable synthesis of 2,7-diazaspiro[3.5]nonane building blocks.
Protocol 1: Scalable Synthesis of tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
This protocol details a robust, multi-step synthesis adaptable to the gram-scale. The choice of a benzyl protecting group for the azetidine nitrogen allows for its removal under mild hydrogenolysis conditions at a late stage, while the Boc group provides orthogonal protection stable to the conditions used in the synthesis.
Rationale for Reagent Selection
-
Lithium Aluminum Hydride (LiAlH₄): Chosen for the reduction of both esters and amides due to its high reactivity, which ensures complete conversion where milder reagents like sodium borohydride would fail. Its use requires careful handling on a large scale due to its pyrophoric nature.[5][6]
-
p-Toluenesulfonyl Chloride (TsCl): Used to convert the diol's hydroxyl groups into excellent leaving groups (tosylates), facilitating the subsequent intramolecular cyclization. This is a standard, cost-effective, and reliable transformation.
-
Di-tert-butyl dicarbonate (Boc₂O): The most common reagent for introducing the Boc protecting group. The reaction is high-yielding, proceeds under mild conditions, and the byproducts are easily removed.[7]
Detailed Experimental Procedure
The reaction scheme is illustrated below, showing the transformation through key intermediates.
Caption: Simplified reaction scheme for the core synthesis protocol.
Step 1: Knoevenagel Condensation
-
To a solution of 1-benzylazetidin-3-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add diethyl malonate (1.1 eq) and pyridine (2.5 eq).
-
Slowly add titanium tetrachloride (TiCl₄, 1.1 eq) while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated to yield diethyl (1-benzylazetidin-3-ylidene)malonate, which is often used directly in the next step.
Step 2: Reduction of the Alkene
-
Dissolve the crude product from Step 1 in ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C, 5 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours until TLC or LCMS indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield diethyl (1-benzylazetidin-3-yl)malonate (Intermediate C).
Step 3: Ester Reduction to Diol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of Intermediate C (1.0 eq) in anhydrous THF.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting suspension for 1 hour, then filter and wash the solid with THF. Concentrate the filtrate to yield 2-(1-benzylazetidin-3-yl)propane-1,3-diol (Intermediate D).
Step 4: Tosylation of the Diol
-
Dissolve Intermediate D (1.0 eq) in pyridine or DCM with triethylamine (3.0 eq) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl and brine, then dry over sodium sulfate and concentrate to yield the crude ditosylate (Intermediate E).
Step 5 & 6: Cyclization and Amide Reduction Note: This sequence involves forming the piperidinone ring followed by reduction.
-
(Cyclization) A multi-step process detailed in patent literature involves reacting the ditosylate with a protected amine source, followed by cyclization to form a lactam intermediate.[8]
-
(Reduction) The resulting lactam (7-benzyl-2,7-diazaspiro[3.5]nonan-1-one) is then reduced with LiAlH₄ (1.5 eq) in refluxing THF, similar to Step 3, to yield 7-benzyl-2,7-diazaspiro[3.5]nonane (Intermediate G).
Step 7: Boc Protection
-
Dissolve Intermediate G (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Stir at room temperature for 2-4 hours until the reaction is complete by TLC.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (Final Protected Intermediate).
Protocol 2: Deprotection Strategies for Versatile Building Blocks
The orthogonally protected intermediate allows for two distinct building blocks to be accessed: the N7-debenzylated product for functionalization at the piperidine nitrogen, and the fully deprotected diamine.
Protocol 2A: Selective Debenzylation
-
Dissolve the Boc-protected benzylamine from Protocol 1 in ethanol or methanol.
-
Add 10% Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) or using a hydrogen balloon at room temperature for 12-24 hours.
-
Filter the catalyst through Celite and concentrate the solvent to yield tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, a key building block with a free secondary amine at N7.
Protocol 2B: Boc Group Removal
The tert-butyloxycarbonyl (Boc) group is reliably cleaved under acidic conditions.[7]
-
Dissolve the Boc-protected amine (either from Protocol 1 or 2A) in DCM (approximately 0.1-0.2 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) or a 4M HCl solution in dioxane (10-20 eq) at 0 °C.[9][10]
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by LCMS.
-
Upon completion, concentrate the solvent in vacuo.
-
The resulting salt can be triturated with diethyl ether to yield a solid or used as is.[9] To obtain the free base, dissolve the residue in water, basify with aqueous NaOH, and extract with an organic solvent like DCM.
Expert Insight: When deprotecting Boc groups, the intermediate tert-butyl cation can cause side reactions, such as alkylating electron-rich aromatic rings or other nucleophilic sites on the substrate.[11][12] If this is a concern, adding a scavenger like anisole or triethylsilane to the reaction mixture is recommended.
Data Summary and Characterization
Proper characterization of intermediates and the final product is crucial for validating the synthesis. The following table provides expected quantitative data for key compounds.
| Compound | Step | Expected Yield | Purity (LCMS) | Key ¹H NMR Signals (δ ppm, CDCl₃) |
| Intermediate D (Diol) | 3 | 80-90% | >95% | 7.20-7.40 (m, 5H, Ar-H), 3.65 (s, 2H, Ar-CH₂), 3.50-3.70 (m, 4H, CH₂OH) |
| Protected Intermediate | 7 | 75-85% | >98% | 7.20-7.40 (m, 5H, Ar-H), 3.60 (s, 2H, Ar-CH₂), 3.40-3.50 (m, 4H), 1.45 (s, 9H, Boc) |
| N7-Debenzylated Product | 2A | 90-98% | >98% | 3.40-3.50 (m, 4H), 2.80-3.00 (m, 4H), 1.45 (s, 9H, Boc) |
| Free Diamine (TFA Salt) | 2B | >95% | >98% | 3.20-3.60 (m, 8H), signals for piperidine and azetidine protons shifted downfield |
Conclusion
This application note provides a detailed and scalable synthetic route to access valuable 2,7-diazaspiro[3.5]nonane building blocks. By employing a robust multi-step sequence with orthogonal protecting groups, researchers can generate key intermediates for parallel synthesis and lead optimization campaigns. The protocols have been designed with scalability in mind, addressing a critical need in the drug discovery community for reliable access to complex, three-dimensional scaffolds. The explanations behind experimental choices aim to empower chemists to adapt and troubleshoot these procedures for their specific applications.
References
-
Journal of Medicinal Chemistry. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from [Link]
-
European Journal of Organic Chemistry. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (n.d.). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
-
ResearchGate. (2025). An improved synthesis of 2-oxa-7-azaspiro[5][13]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Supporting information - Star-shaped poly(L-lysine) with polyester bis-MPA dendritic core as potential degradable nano vectors for gene delivery. Retrieved from [Link]
-
Semantic Scholar. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 6. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 9. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Diazaspirocycle Synthesis
Welcome to the Technical Support Center for Diazaspirocycle Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these valuable three-dimensional scaffolds. Diazaspirocycles are of immense interest in medicinal chemistry, and their efficient synthesis is a critical step in the discovery of novel therapeutics.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Section 1: Troubleshooting Low Reaction Yield and Incomplete Conversion
Low product yield is one of the most common hurdles in organic synthesis. For diazaspirocycle synthesis, which often involves multi-step sequences and sensitive catalytic systems, identifying the root cause of poor conversion is paramount.[2]
FAQ 1: My reaction has stalled, and I observe a significant amount of starting material. What are the primary factors to investigate?
Several factors can contribute to incomplete conversion in diazaspirocycle synthesis. A systematic approach to troubleshooting is often the most effective.[2]
-
Catalyst Activity and Loading: The catalyst is the heart of many modern synthetic methods. Ensure your catalyst is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[3] Suboptimal catalyst loading, either too low or too high, can negatively impact the reaction rate and selectivity.[4][5]
-
Troubleshooting Steps:
-
Verify the activity of your catalyst with a known control reaction.
-
Systematically screen catalyst loading in small increments (e.g., 1-5 mol%) to find the optimal concentration.[6]
-
Ensure proper activation of the catalyst if required by the protocol.
-
-
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2]
-
Troubleshooting Steps:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.
-
Perform small-scale experiments at varying temperatures to assess the impact on conversion. Be mindful that higher temperatures can sometimes lead to product decomposition or the formation of side products.[7]
-
Adjust the concentration of your reactants. In some cases, high concentrations can lead to side reactions, while low concentrations may slow down the desired transformation.
-
-
-
Purity of Reagents and Solvents: Impurities in starting materials, reagents, or solvents can poison catalysts or participate in unwanted side reactions.[2]
-
Troubleshooting Steps:
-
Ensure all starting materials are pure and well-characterized.
-
Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions.
-
-
Experimental Protocol: Optimizing Catalyst Loading for a Palladium-Catalyzed N-Arylation
This protocol provides a general framework for optimizing the catalyst loading for the N-arylation of a spirocyclic diamine.
-
Setup: In a glovebox, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.
-
Reaction Array: In a series of reaction vials, add the spirocyclic diamine, aryl halide, and base.
-
Catalyst Addition: Add varying amounts of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, 5 mol%).
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.
-
Monitoring: After the specified reaction time, quench the reactions and analyze the conversion by LC-MS or GC-MS.
-
Analysis: Plot the product yield versus catalyst loading to determine the optimal concentration.
| Parameter | Range to Investigate |
| Catalyst Loading (mol%) | 0.5 - 10 |
| Temperature (°C) | Room Temperature - 120 |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK |
| Solvent | Toluene, Dioxane, THF |
Table 1: Key Parameters for Optimizing N-Arylation Reactions.
Section 2: Addressing Poor Diastereoselectivity
The three-dimensional nature of diazaspirocycles makes stereocontrol a critical aspect of their synthesis. Achieving high diastereoselectivity is often a significant challenge.[8]
FAQ 2: My reaction produces a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Controlling the stereochemical outcome of a spirocyclization reaction depends on a nuanced interplay of various factors.[9][10]
-
Kinetic vs. Thermodynamic Control: Understanding whether your reaction is under kinetic or thermodynamic control is crucial. The kinetic product is formed fastest, while the thermodynamic product is the most stable.[9]
-
Troubleshooting Steps:
-
To favor the kinetic product, run the reaction at a lower temperature for a shorter duration.
-
To favor the thermodynamic product, consider higher temperatures or longer reaction times to allow for equilibration to the more stable diastereomer.
-
-
-
Catalyst and Reagent Choice: The catalyst or directing group can create a chiral environment that favors the formation of one diastereomer over another.[9]
-
Troubleshooting Steps:
-
Screen a variety of chiral catalysts or ligands.
-
Consider the use of a chiral auxiliary on one of the starting materials to direct the stereochemical outcome.
-
-
-
Solvent Effects: The polarity of the solvent can influence the geometry of the transition state, thereby affecting diastereoselectivity.[9]
-
Troubleshooting Steps:
-
Screen a range of solvents with varying polarities (e.g., hexane, toluene, THF, CH₂Cl₂, acetonitrile).
-
-
-
Substrate Control: The inherent stereochemistry of the starting materials can influence the stereochemical outcome of the reaction. Bulky substituents can block certain trajectories of approach for the reacting species.[9][10]
-
Troubleshooting Steps:
-
If possible, modify the starting materials to incorporate sterically demanding groups that can direct the cyclization.
-
-
Section 3: Managing Protecting Groups
Protecting groups are often indispensable in the synthesis of complex molecules like diazaspirocycles, but they also add steps and potential complications.[11][12][13]
FAQ 3: I am observing cleavage of my protecting group during the reaction, or I am struggling to remove it without affecting the rest of the molecule. What should I consider?
The successful use of protecting groups hinges on their stability under a range of reaction conditions and their selective removal.[11][14]
-
Protecting Group Stability: The choice of protecting group must be compatible with all subsequent reaction conditions.[12]
-
Troubleshooting Steps:
-
Consult a protecting group stability chart to select a group that is robust to the planned reaction conditions (e.g., pH, temperature, reagents).
-
If a protecting group is proving to be too labile, consider a more robust alternative (e.g., switching from a Boc group to a Cbz group for greater acid stability).
-
-
-
Orthogonal Protecting Group Strategy: In multi-step syntheses, employing an orthogonal protecting group strategy is highly advantageous. This involves using protecting groups that can be removed under different, non-interfering conditions.[12][13] For example, a Boc group (acid-labile) and an Fmoc group (base-labile) can be selectively removed in the presence of each other.[14]
-
Deprotection Challenges: The conditions required for deprotection may inadvertently affect other functional groups in the molecule.[1]
-
Troubleshooting Steps:
-
Screen a variety of deprotection conditions, including different reagents, solvents, and temperatures.
-
The use of scavenger molecules during deprotection can be essential to trap reactive intermediates that might otherwise cause side reactions.[13]
-
-
Diagram: Orthogonal Protecting Group Strategy
Caption: Workflow for an orthogonal protecting group strategy.
Section 4: Purification Challenges
The purification of spirocyclic compounds can be complicated by the presence of closely related isomers or byproducts.[9]
FAQ 4: My crude product is a complex mixture, and I am having difficulty isolating the desired diazaspirocycle. What purification techniques are most effective?
A multi-pronged approach to purification is often necessary for complex spirocyclic molecules.
-
Chromatography:
-
Flash Column Chromatography: This is the most common purification method. Careful optimization of the solvent system, often using a gradient elution, is key to achieving good separation.[9]
-
Preparative HPLC: For very difficult separations of diastereomers or regioisomers, preparative HPLC can offer superior resolution.[9] Both normal-phase and reverse-phase chromatography should be considered.
-
-
Crystallization: If the desired product is a solid, recrystallization can be a highly effective method for obtaining very pure material. A systematic screen of different solvents and solvent mixtures is recommended.
-
Extraction: Liquid-liquid extraction can be a powerful tool for removing certain impurities, especially if the desired product and impurities have different acid-base properties.
Diagram: Purification Troubleshooting Workflow
Sources
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. interesjournals.org [interesjournals.org]
- 5. interesjournals.org [interesjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Protective Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. media.neliti.com [media.neliti.com]
Technical Support Center: Navigating Stability Challenges of Sulfonylated Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing the stability challenges associated with sulfonylated heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these versatile yet sometimes delicate molecules. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you navigate common experimental hurdles, ensure the integrity of your compounds, and maintain the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of sulfonylated heterocyclic compounds.
Q1: What are the primary factors that influence the stability of sulfonylated heterocyclic compounds?
A1: The stability of sulfonylated heterocyclic compounds is primarily influenced by a combination of factors including:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation of the sulfonyl group or the heterocyclic ring itself.[1]
-
Temperature: Elevated temperatures can accelerate decomposition, leading to byproducts.[2]
-
Light: Exposure to UV or visible light can induce photodegradation.[3][4][5][6][7]
-
Oxidizing agents: The presence of oxidants can lead to the formation of unwanted oxidized byproducts.
-
Molecular Structure: The nature of the heterocyclic ring, the position of the sulfonyl group, and the substituents on both moieties play a crucial role in the inherent stability of the molecule.
Q2: I'm observing a lower than expected yield in my sulfonylation reaction. Could this be a stability issue?
A2: Yes, low yields in sulfonylation reactions can often be attributed to the instability of either the starting materials (e.g., the sulfonyl chloride) or the product under the reaction conditions.[8][9][10] Common issues include:
-
Decomposition of the sulfonyl chloride: Sulfonyl chlorides, particularly those derived from electron-rich or certain heteroaromatic systems, can be prone to decomposition, such as SO2 extrusion, especially at elevated temperatures.[11]
-
Product degradation: The newly formed sulfonylated heterocycle may not be stable in the reaction mixture, especially if the conditions are harsh (e.g., strong base, high temperature).
-
Hydrolysis: If there is residual water in your reaction, the sulfonyl chloride can hydrolyze back to the sulfonic acid, reducing the amount of reagent available for the desired reaction.[8]
Q3: How can I store my sulfonylated heterocyclic compounds to ensure their long-term stability?
A3: Proper storage is critical for maintaining the integrity of your compounds. General guidelines include:
-
Store in a cool, dark, and dry place: To minimize thermal and photodegradation, store your compounds in a refrigerator or freezer, protected from light using amber vials or by wrapping the container in foil.[12]
-
Use an inert atmosphere: For particularly sensitive compounds, consider storing them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Follow manufacturer's recommendations: Always adhere to the storage conditions specified by the supplier for commercial reagents.[13][14][15]
Q4: What are the initial signs of degradation I should look for in my sample?
A4: Visual inspection can often provide the first clues of compound instability. Look for:
-
Color change: The appearance of a yellow, brown, or black color in a previously colorless or pale sample can indicate decomposition.[11]
-
Precipitation: The formation of a solid in a solution may indicate that the compound is degrading into less soluble byproducts.
-
Gas evolution: Bubbling or pressure buildup in a sealed container can be a sign of decomposition reactions that release gaseous byproducts like SO2.[11]
-
Changes in chromatographic profile: The appearance of new peaks or a decrease in the main peak area in an HPLC or LC-MS analysis is a clear indicator of degradation.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for troubleshooting specific experimental issues related to the stability of sulfonylated heterocyclic compounds.
Guide 2.1: Low or No Product Yield in Sulfonylation Reactions
Symptom: Your sulfonylation reaction (e.g., reacting a heterocycle with a sulfonyl chloride) results in a low yield or no desired product.
Potential Causes & Troubleshooting Steps:
-
Decomposition of the Sulfonyl Chloride Reagent:
-
Why it happens: Many heteroaromatic sulfonyl chlorides are thermally unstable and can decompose via SO2 extrusion.[11] They are also highly susceptible to hydrolysis.[8]
-
Troubleshooting Workflow:
-
Verify Reagent Quality: Before starting your reaction, check the purity of the sulfonyl chloride by a suitable analytical method like NMR or LC-MS. Look for signs of decomposition such as discoloration or the presence of sulfonic acid.[11]
-
Use Fresh Reagent: If possible, use a freshly opened bottle of the sulfonyl chloride or purify it immediately before use.
-
Control Reaction Temperature: Run the reaction at the lowest effective temperature. For many sulfonylation reactions, maintaining the temperature below 30°C is advisable.[11]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
-
-
-
Product Instability under Reaction Conditions:
-
Why it happens: The newly formed sulfonylated heterocycle may be unstable under the reaction conditions, especially in the presence of a strong base or at high temperatures.
-
Troubleshooting Workflow:
-
Monitor Reaction Progress: Take aliquots of the reaction mixture at different time points and analyze them by TLC or LC-MS to check for the formation and subsequent disappearance of the desired product.
-
Modify Reaction Conditions: If product degradation is observed, consider using a milder base, a lower reaction temperature, or a shorter reaction time.
-
In-situ Trapping: If the product is highly unstable, consider a protocol where it is derivatized or isolated as soon as it is formed.
-
-
-
Side Reactions:
-
Why it happens: Competing side reactions can consume your starting materials and reduce the yield of the desired product. A common side reaction is the formation of a diaryl sulfone.[8]
-
Troubleshooting Workflow:
-
Optimize Stoichiometry: Ensure the correct stoichiometry of your reactants. For instance, in a chlorosulfonation reaction, using an insufficient excess of the chlorosulfonating agent can lead to the formation of diaryl sulfone.[8]
-
Change the Order of Addition: The order in which you add your reagents can influence the outcome of the reaction. For example, adding the sulfonyl chloride slowly to the reaction mixture can sometimes minimize side product formation.
-
-
Guide 2.2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis of a Stored Sample
Symptom: Upon re-analyzing a previously pure sample of a sulfonylated heterocyclic compound, you observe new peaks in the chromatogram.
Potential Causes & Troubleshooting Steps:
-
Hydrolytic Degradation:
-
Why it happens: The sulfonyl group can be susceptible to hydrolysis, especially at non-neutral pH. This can lead to the formation of the corresponding sulfonic acid and the parent heterocycle.
-
Troubleshooting Workflow:
-
Characterize the Degradants: Use LC-MS/MS to identify the mass of the unexpected peaks. Compare these masses to the expected masses of potential hydrolysis products.
-
Perform a pH Stability Study: To confirm pH sensitivity, dissolve your compound in buffers of different pH values (e.g., pH 2, 7, and 10) and monitor the formation of degradants over time by HPLC. This will help you identify the optimal pH range for storing your compound in solution.
-
Control Storage Conditions: If your compound is found to be sensitive to hydrolysis, ensure that it is stored as a dry solid. If it must be stored in solution, use a buffer at a pH where it is most stable and store at a low temperature.
-
-
-
Photodegradation:
-
Why it happens: Many organic molecules, including sulfonylated heterocycles, can absorb UV or visible light, leading to photochemical reactions and the formation of degradation products.
-
Troubleshooting Workflow:
-
Conduct a Forced Photodegradation Study: Expose a solution of your compound to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[3][4][5][6][7] Analyze the sample by HPLC before and after exposure to identify any photodegradants.
-
Protect from Light: If your compound is photosensitive, always store it in amber vials or wrap the container in aluminum foil.[12] Conduct experiments in a fume hood with the sash down and the light off when possible.
-
-
-
Thermal Degradation:
-
Why it happens: Elevated temperatures can provide the activation energy for decomposition reactions.
-
Troubleshooting Workflow:
-
Perform a Thermal Stress Study: Expose your compound (as a solid or in solution) to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Monitor for the appearance of degradation products by HPLC.
-
Optimize Storage Temperature: Based on the results of the thermal stress study, determine the appropriate storage temperature for your compound (e.g., room temperature, refrigerated, or frozen).
-
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the stability of your sulfonylated heterocyclic compounds.
Protocol 3.1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[16][17]
Objective: To generate likely degradation products of a sulfonylated heterocyclic compound under various stress conditions.
Materials:
-
Your sulfonylated heterocyclic compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC-UV/PDA or HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it to the initial concentration with the solvent.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute it to the initial concentration with the solvent.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H2O2.
-
Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, dilute it to the initial concentration with the solvent, and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a vial and keep it in an oven at a set temperature (e.g., 80°C) for a specified time (e.g., 1, 3, 7 days).
-
At each time point, dissolve a portion of the solid in the solvent to the initial concentration and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound in a transparent container to light in a photostability chamber according to ICH Q1B guidelines.[3][4][5][6][7]
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Data Analysis:
-
For each condition, compare the chromatogram of the stressed sample to that of a non-stressed control.
-
Calculate the percentage degradation of the parent compound.
-
Identify the retention times and, if using HPLC-MS, the mass-to-charge ratios of the degradation products.
Section 4: Data Presentation & Visualization
Table 1: Example pH Stability Profile of a Sulfonylated Heterocycle
| pH | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Products |
| 2.0 | 60 | 24 | < 5% | - |
| 7.0 | 60 | 24 | 15% | Sulfonic acid, parent heterocycle |
| 10.0 | 60 | 24 | > 50% | Sulfonic acid, parent heterocycle, ring-opened products |
This is example data and will vary for different compounds.
Diagram 1: Common Degradation Pathways of Sulfonylated Heterocycles
Caption: Major degradation routes for sulfonylated heterocycles.
Diagram 2: Troubleshooting Workflow for Low Yield in Sulfonylation
Caption: Decision tree for troubleshooting low sulfonylation yields.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem.
- Saade, J., & Dablo, A. (2021). Stability of Celecoxib Oral Suspension. The Canadian journal of hospital pharmacy, 74(2), 118–123.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Zaradna, K., et al. (2023). Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Pharmaceutics, 15(11), 2609.
- Zaradna, K., et al. (2023). Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases in Various Drug Combinations. Molecules (Basel, Switzerland), 28(17), 6393.
- Ackermann, L., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- Ley, S. V., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 655-662.
- Zaradna, K., et al. (2023). Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases in Various Drug Combinations.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(12), 2633–2645.
- Waters Corporation. (n.d.).
- Patyra, E., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules (Basel, Switzerland), 26(11), 3369.
- Singh, R., & Kumar, R. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 335-345.
- Reddy, G. S., et al. (2005). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Journal of pharmaceutical and biomedical analysis, 37(4), 727–735.
- Baboota, S., et al. (2007). Accelerated stability testing of celecoxib nanoemulsion containing Cremophor-EL.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
- Reddy, G. S., et al. (2005). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide.
- PHARMA DEVILS. (n.d.).
- García-Galán, M. J., et al. (2011). Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry.
- Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6339.
- Nehete, J. P., et al. (2018). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. JETIR, 5(8), 501-505.
- Movassaghi, M., & Hill, M. D. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3629–3639.
- Organic Chemistry Portal. (n.d.).
- Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025.
- Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Cherniienko, A., et al. (2025). a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b) Putative mechanism for oligomer formation under basic conditions.
- Wang, X., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules (Basel, Switzerland), 29(12), 2865.
- Li, X., et al. (2013). Sulfonylation of five-membered heterocycles via an S(N)Ar reaction. Organic letters, 15(23), 6074–6077.
- N.A. (n.d.).
- Wang, X., et al. (2016). Fast regioselective sulfonylation of pyridine/quinoline N-oxides induced by iodine. Organic & biomolecular chemistry, 14(22), 5317–5321.
- Balandina, A. A., et al. (2025). Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Current Organic Synthesis, 22(1), 1-2.
- Antonchick, A. P., & Pospisil, J. (2022). Sulfonylation of substituted pyridines and other aza‐heterocycles, recent advances.
- Pharma Beginners. (2020).
- PHARMA DEVILS. (n.d.). SOP-for-Handling-and-Usage-of-Reagents-and-Chemicals.
- Karim, B. (n.d.). 05.SOP For Storage and Use of Reagents & Chemicals. Scribd.
- Wang, Y., et al. (2009). The thermal degradation kinetics of sulfonated poly(aryl ether ketone sulfone).
- Knochel, P., et al. (2019).
- Wang, X. S., et al. (2021). Synthesis of Sulfonylated Heterocycles via Copper-Catalyzed Heteroaromatization/Sulfonyl Transfer of Propargylic Alcohols. Chemistry, an Asian journal, 16(1), 30–33.
- ASEAN. (2005). ASEAN Guideline on Stability Study of Drug Product.
- Han, Y., et al. (2018).
- MSF Medical Guidelines. (n.d.). Drug quality and storage.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ikev.org [ikev.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 13. pharmabeginers.com [pharmabeginers.com]
- 14. pharmadevils.com [pharmadevils.com]
- 15. scribd.com [scribd.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Ensuring the Stability of 2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-
Welcome to the technical support guide for 2,7-diazaspiro[3.5]nonane, 7-(methylsulfonyl)-, a key building block for innovators in drug discovery. The integrity of this spirocyclic diamine scaffold is paramount for the success of your synthetic campaigns. This document provides in-depth guidance, troubleshooting advice, and validated protocols to prevent its decomposition, ensuring the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs): Understanding Compound Stability
This section addresses the most common questions regarding the stability and handling of 2,7-diazaspiro[3.5]nonane, 7-(methylsulfonyl)-.
Q1: What are the primary chemical liabilities of this compound?
A1: The two primary points of potential degradation are the sulfonamide bond and the unprotected secondary amine within the azetidine ring. The sulfonamide (N-SO2CH3) is generally robust but can be susceptible to cleavage under harsh acidic or certain reductive conditions. The free secondary amine is a nucleophilic and basic center, which can react with atmospheric CO2, electrophiles, or undergo oxidation.
Q2: How does pH affect the stability of the compound in solution?
A2: The pH of the solution is the most critical factor.
-
Acidic Conditions (pH < 4): Strong acidic conditions can promote the hydrolysis of the sulfonamide bond.[1][2] This is the most common decomposition pathway observed in solution. While some sulfonamides are stable at pH 4, significant degradation can occur at pH 2.[2]
-
Neutral to Mildly Basic Conditions (pH 7-9): The compound exhibits the greatest stability in this range. Studies on various sulfonamides show they are generally hydrolytically stable, with long half-lives at neutral to alkaline pH.[3][4]
-
Strongly Basic Conditions (pH > 10): While the sulfonamide bond is more resistant to base-catalyzed hydrolysis than acid-catalyzed hydrolysis, very strong basic conditions should be avoided as they can promote other side reactions.[1][5]
Q3: What are the recommended solvents for storage and reactions?
A3: For long-term storage of solutions, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are recommended. For reaction media, the choice depends on the specific chemistry, but always consider the pH implications of reagents and byproducts. Protic solvents like methanol or water can be used for short durations, provided the solution is buffered in the optimal pH 7-9 range.
Q4: How should I store the solid compound?
A4: The solid form is significantly more stable than solutions. Store the solid in a tightly sealed container in a cool, dry place.[6] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent reaction with atmospheric moisture and carbon dioxide.[6]
Q5: What are the likely decomposition products I should look for?
A5: The primary degradation product from hydrolysis is the parent amine, 2,7-diazaspiro[3.5]nonane, along with methanesulfonic acid. Other byproducts could arise from reactions involving the newly exposed secondary amine. Analytical techniques like LC-MS are ideal for identifying these species.[7][8]
Troubleshooting Guide: Addressing Common Experimental Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in subsequent reaction. | Decomposition of the starting material prior to use. | 1. Verify Purity: Before use, run a purity check on your starting material using HPLC or NMR. 2. Review Storage: Ensure the compound was stored under the recommended conditions (cool, dry, inert atmosphere). 3. Check Solution Age: Use freshly prepared solutions whenever possible. |
| Appearance of unexpected spots on TLC or peaks in HPLC. | Onset of decomposition due to incompatible reaction conditions. | 1. pH Monitoring: Check the pH of your reaction mixture. If it is acidic, consider adding a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). 2. Temperature Control: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time. |
| Solid material appears clumpy, discolored, or oily. | Absorption of atmospheric moisture and CO2. | 1. Handle Under Inert Gas: Use a glovebox or Schlenk line for weighing and dispensing the solid. 2. Dry Before Use: If moisture absorption is suspected, dry the material under high vacuum. |
Validated Protocols for Handling and Analysis
Protocol 1: Long-Term Storage
-
Solid Storage:
-
Place the solid compound in a clean, dry amber glass vial.
-
Purge the vial with a stream of dry argon or nitrogen for 1-2 minutes.
-
Tightly seal the vial with a PTFE-lined cap.
-
For extra protection, wrap the cap junction with Parafilm.
-
Store the vial at 2-8°C in a desiccator.
-
-
Solution Storage (Aprotic):
-
Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DCM or ACN.
-
Use a vial equipped with a septum cap.
-
Store the solution at -20°C under an argon or nitrogen atmosphere.
-
Allow the solution to warm to room temperature before opening to prevent condensation.
-
Protocol 2: Quality Control via HPLC-MS
This protocol provides a general method to assess the purity and detect potential degradation.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in 50:50 Acetonitrile:Water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.[8]
-
-
MS Detection:
-
Mode: Electrospray Ionization Positive (ESI+).
-
Analysis: Monitor for the [M+H]+ of the intact compound and the [M+H]+ of the potential hydrolyzed product (2,7-diazaspiro[3.5]nonane).
-
Visualizing Decomposition and Prevention
To better understand the factors leading to degradation, the following diagrams illustrate the primary decomposition pathway and a decision-making workflow for ensuring stability.
Caption: Primary acid-catalyzed decomposition pathway.
Caption: Decision tree for ensuring compound integrity.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-74. Available from: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. ResearchGate. Available from: [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available from: [Link]
-
García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate. Available from: [Link]
-
Brown, R. S., & King, J. F. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(14), 3329-3336. Available from: [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Slideshare. Available from: [Link]
-
Weinert, Z. J., et al. (2015). Profiling sulfonate ester stability: identification of complementary protecting groups for alcohols. PMC. Available from: [Link]
-
Yang, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available from: [Link]
-
Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available from: [Link]
-
Integrated Science. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available from: [Link]
-
Felis, E., et al. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC. Available from: [Link]
-
Tsuruoka, H., et al. (2001). Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides. PubMed. Available from: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KRAS G12C Inhibitor Scaffolds: An In-Depth Analysis of 2,7-Diazaspiro[3.5]nonane Derivatives and Other Key Chemotypes
Introduction: The KRAS G12C Challenge and the Dawn of Covalent Inhibition
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was deemed "undruggable" due to its picomolar affinity for GTP and a smooth, shallow surface lacking obvious pockets for small molecule binding.[1] The KRAS protein acts as a critical molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways essential for cell proliferation, survival, and differentiation.[1][2] Activating mutations, present in approximately 25% of all human cancers, lock KRAS in a constitutively active state, driving oncogenesis.[3]
The KRAS G12C mutation, where a glycine residue is replaced by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[4][5] This specific mutation introduces a reactive cysteine residue that has become the Achilles' heel of this notorious oncoprotein. The development of covalent inhibitors that specifically and irreversibly bind to this mutant cysteine has revolutionized the therapeutic landscape, leading to the first approved targeted therapies for KRAS-mutant cancers.[4][6]
This guide provides a comparative analysis of several key chemical scaffolds that form the foundation of modern KRAS G12C inhibitors. We will delve into the structural nuances, binding modes, and performance characteristics of the emerging 2,7-Diazaspiro[3.5]nonane class and compare it against the foundational scaffolds of approved and clinical-stage drugs like Sotorasib, Adagrasib, Divarasib, and JDQ443.
The KRAS Signaling Cascade and Covalent Inhibition
KRAS activation, promoted by Guanine Exchange Factors (GEFs) like SOS1, triggers a cascade of downstream signaling, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][7] These pathways are central to tumor growth and survival.
Figure 1: Simplified KRAS signaling pathway. Activation of upstream receptors like EGFR leads to SOS1-mediated exchange of GDP for GTP on KRAS, activating it. Active KRAS-GTP then stimulates downstream pro-survival pathways like MAPK and PI3K/AKT.
KRAS G12C inhibitors exploit the presence of the mutant cysteine. These drugs are designed to bind within a region known as the Switch-II pocket (SII-P) when KRAS is in its inactive, GDP-bound state.[2][8] An electrophilic "warhead," typically an acrylamide group, then forms an irreversible covalent bond with the thiol group of Cys12, trapping the protein in its inactive conformation and shutting down downstream signaling.[4][9]
Figure 2: General mechanism of covalent KRAS G12C inhibition. The inhibitor binds non-covalently to the inactive GDP-bound state, then forms an irreversible covalent bond with the mutant Cys12 residue, locking the protein in an "off" state.
Analysis of Key KRAS G12C Inhibitor Scaffolds
The efficacy and selectivity of a KRAS G12C inhibitor are largely dictated by its core chemical scaffold. This structure is responsible for orienting the covalent warhead and making specific, non-covalent interactions within the Switch-II pocket to enhance binding affinity and drug-like properties.
The 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Scaffold
This emerging class utilizes a spirocyclic diamine, 2,7-diazaspiro[3.5]nonane, as a rigid linker to connect the core of the molecule to the reactive acrylamide warhead.[8][10] This structural feature is significant because a rigid linker can optimally orient the acrylamide towards the Cys12 residue, potentially increasing the rate and efficiency of the covalent reaction.[11]
X-ray crystallography has confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds within the Switch-II pocket.[8] Through extensive structural optimization, this scaffold has produced potent inhibitors with favorable metabolic stability and in vivo anti-tumor activity.[8][12] A key example from this class, ASP6918, demonstrated dose-dependent tumor regression in an NCI-H1373 xenograft mouse model following oral administration.[12] The discovery of this scaffold class highlights the importance of linker chemistry in designing next-generation covalent inhibitors.
The Pyrido[2,3-d]pyrimidin-2(1H)-one Scaffold (Sotorasib, AMG 510)
Sotorasib was the first-in-class KRAS G12C inhibitor to receive FDA approval, marking a significant milestone in cancer therapy.[4][13] Its core is a pyrido[2,3-d]pyrimidin-2(1H)-one structure.[13] A key innovation in the discovery of sotorasib was the identification of a cryptic pocket beneath the Switch-II region, exposed by the movement of the His95 residue.[4] Sotorasib's design leverages interactions with this pocket, contributing to its potency and selectivity.[13] By forming a covalent bond with Cys12, it locks KRAS G12C in the inactive state, inhibiting downstream signaling and leading to the regression of KRAS G12C tumors.[13][14]
The Quinazolinone Scaffold (Adagrasib & Divarasib)
Adagrasib (MRTX849) is another clinically approved inhibitor built upon a distinct quinazolinone scaffold.[15][16] Like sotorasib, it selectively and irreversibly binds to Cys12, locking KRAS in the inactive GDP-bound state.[15] Adagrasib is noted for its long half-life of approximately 23 hours, which may contribute to sustained target engagement.[17]
Divarasib (GDC-6036) represents a next-generation inhibitor based on a highly optimized quinazolinone scaffold.[9][18] It was designed for enhanced potency and selectivity, reportedly being 5 to 20 times more potent in vitro than sotorasib and adagrasib.[19] Divarasib also binds irreversibly to the Switch-II pocket of inactive KRAS G12C, demonstrating promising anti-tumor activity in early clinical studies.[18][20]
The Pyrazole Scaffold (JDQ443, Opnurasib)
JDQ443 is a structurally unique inhibitor based on a 5-methylpyrazole core.[11][21] Its discovery was driven by a structure-based design approach aimed at creating a distinct binding mode. A key feature of JDQ443 is that its interactions within the binding pocket do not involve the His95 residue.[11][22] This is clinically significant because mutations in H95 (e.g., H95D/Q/R) have been identified as a mechanism of acquired resistance to inhibitors like adagrasib that rely on interactions in that region.[6][23] By avoiding H95, JDQ443 may retain activity against tumors that develop this specific resistance mechanism.[24] It forms novel interactions, with its indazole moiety "sandwiched" between the Switch-II loop and the side chain of Q99.[11][21]
Comparative Analysis
A direct comparison of these scaffolds reveals a landscape of diverse chemical strategies to achieve the same therapeutic goal.
Figure 3: Logical relationship of different KRAS G12C inhibitor scaffolds. All scaffolds are designed to form a covalent bond with the target, but differ in their core structures and specific interactions within the binding pocket.
Quantitative Performance Data
The following tables summarize key performance metrics for representative inhibitors from each scaffold class, compiled from published literature. It is crucial to note that direct comparisons of absolute values can be challenging due to variations in assay conditions between studies.
Table 1: Comparative Biochemical Potency
| Inhibitor (Scaffold) | Target | Assay Type | Potency Metric | Value | Source |
|---|---|---|---|---|---|
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Binding | KD | 220 nM | [25][26] |
| KRAS G12C | Nucleotide Exchange | IC50 | 8.88 nM | [25][26] | |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Binding | KD | 9.59 nM | [25][27] |
| JDQ443 | KRAS G12C | Competitive Covalent | kinact/Ki | 0.13 µM-1s-1 | [23] |
| Compound [I] | KRAS G12C | SOS1-mediated GDP/GTP Exchange | Inhibition | Remarkable |[28] |
Table 2: Comparative Cellular Activity
| Inhibitor (Scaffold) | Cell Line | Assay Type | Potency Metric | Value | Source |
|---|---|---|---|---|---|
| Sotorasib (AMG 510) | NCI-H358 (G12C) | pERK Inhibition | IC50 | ~1-10 nM | [29] |
| Adagrasib (MRTX849) | NCI-H358 (G12C) | Cell Viability | IC50 | ~5-20 nM | [6] |
| JDQ443 | H358 (G12C) | pERK Inhibition | IC50 | 20 nM | [23] |
| H358 (G12C) | Cell Growth | IC50 | 30 nM | [23] | |
| Compound [I] | NCI-H358 (G12C) | Cell Growth | IC50 | 0.5 µM | [28] |
| ASP6918 (Diazaspiro) | NCI-H1373 (G12C) | pERK Inhibition | Potent | N/A |[12] |
Experimental Protocols for Inhibitor Characterization
Robust and reproducible assays are the cornerstone of drug discovery. The following protocols provide standardized methods for evaluating the key performance characteristics of novel KRAS G12C inhibitors.
Protocol 1: Biochemical Binding Affinity via TR-FRET
This protocol describes a competitive binding assay to determine an inhibitor's affinity for the KRAS G12C protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive, homogenous assay format ideal for high-throughput screening.
Causality: The principle is based on the competition between a fluorescently-labeled ligand (tracer) and the test compound for binding to a tagged KRAS G12C protein. A high FRET signal indicates the tracer is bound, while a low signal indicates displacement by the test compound. This allows for the quantitative determination of binding affinity (KD or IC50).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.01% Tween-20.
-
Prepare a stock solution of His-tagged, GDP-loaded KRAS G12C protein.
-
Prepare a stock of a known fluorescent GTP analog (e.g., GTP-Red) as the tracer.
-
Prepare an anti-His antibody labeled with a FRET donor (e.g., Europium cryptate).[30]
-
Serially dilute the test compound in 100% DMSO, followed by a further dilution in Assay Buffer.
-
-
Assay Procedure (384-well plate):
-
Dispense 5 µL of serially diluted test compound into the assay plate.
-
Add 5 µL of His-tagged KRAS G12C protein.
-
Add 10 µL of a pre-mixed solution containing the anti-His donor antibody and the GTP-Red tracer.[30]
-
Incubate the plate in the dark at room temperature for 60-120 minutes.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
-
Analysis:
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Potency via pERK (T202/Y204) AlphaLISA Assay
This assay quantifies the ability of an inhibitor to block KRAS signaling inside a cancer cell line by measuring the phosphorylation of a key downstream effector, ERK.
Causality: Since active KRAS drives the MAPK pathway, a potent inhibitor will decrease the level of phosphorylated ERK (pERK). The AlphaLISA (Amplified Luminescent Proximity Homogenous Assay) format allows for sensitive detection of this change in cell lysate without wash steps.
Methodology:
-
Cell Culture:
-
Culture a KRAS G12C-mutant cell line (e.g., NCI-H358) in appropriate media until 70-80% confluency.
-
Seed cells into a 96-well culture plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Replace the media in the cell plate with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a defined period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Aspirate the media and add AlphaLISA Lysis Buffer containing protease and phosphatase inhibitors.
-
Incubate on an orbital shaker for 10 minutes at room temperature.
-
-
AlphaLISA Procedure:
-
Transfer a small volume (e.g., 5 µL) of lysate to a 384-well ProxiPlate.
-
Add a mix of AlphaLISA Acceptor beads conjugated to an anti-pERK antibody and Biotinylated anti-ERK (total) antibody.
-
Incubate for 60 minutes.
-
Add Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaLISA signal against the log of inhibitor concentration and fit the curve to determine the IC50.[29]
-
Protocol 3: Cell Viability via Luminescent ATP Assay (CellTiter-Glo®)
This assay measures the long-term effect of the inhibitor on cancer cell proliferation and survival.
Causality: The number of viable cells in culture is directly proportional to the amount of ATP present. The CellTiter-Glo® reagent lyses cells and provides luciferase and luciferin, generating a luminescent signal proportional to the ATP concentration. A reduction in signal indicates cytotoxic or cytostatic activity of the compound.
Methodology:
-
Cell Seeding and Treatment:
-
Seed KRAS G12C-mutant cells (e.g., NCI-H358) in a 96-well white, clear-bottom plate.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the test compound and incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
Figure 4: A typical preclinical evaluation workflow for KRAS G12C inhibitors, progressing from biochemical assays to cellular and in vivo models.
Conclusion and Future Perspectives
The development of covalent KRAS G12C inhibitors has been a landmark achievement in oncology. The diversity of chemical scaffolds—from the pioneering pyrido-pyrimidinone of sotorasib to the uniquely binding pyrazole of JDQ443 and the optimized linkers of the 2,7-diazaspiro[3.5]nonane class—demonstrates the vibrant and ongoing innovation in this field.
While first-generation inhibitors have shown significant clinical activity, acquired resistance remains a challenge.[6][21] Future research will focus on several key areas:
-
Overcoming Resistance: Designing inhibitors like JDQ443 that bind in novel ways to preemptively address resistance mutations is a critical strategy.[24]
-
Combination Therapies: Combining KRAS G12C inhibitors with agents that target upstream (e.g., EGFR inhibitors) or downstream (e.g., MEK inhibitors) components of the signaling pathway, or with immunotherapy, is a promising approach to deepen and prolong responses.[24][32]
-
Expanding the Target Space: Applying the lessons learned from G12C to develop inhibitors for other prevalent KRAS mutations (e.g., G12D, G12V) remains a high priority for the field.
The continued exploration of novel scaffolds, such as those incorporating the 2,7-diazaspiro[3.5]nonane moiety, will be essential in developing next-generation inhibitors with improved potency, selectivity, and resistance profiles, ultimately benefiting patients with KRAS-driven cancers.
References
- Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C. (Source: PMC, URL: )
- Application Notes and Protocols for the Preclinical Evaluation of KRAS G12C Inhibitors. (Source: Benchchem, URL: )
- Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders.
- Sotorasib (AMG-510) | KRAS G12C inhibitor. (Source: InvivoChem, URL: )
- AZD4625 is a Potent and Selective Inhibitor of KRAS G12C. (Source: AACR Journals, URL: )
- Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC. (Source: BioWorld, URL: )
- JDQ-443: a mutant-selective, irreversible inhibitor of KRAS G12C with an unprecedented binding mode. (Source: BioWorld, URL: )
- Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. (Source: PMC, URL: )
- Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer. (Source: PubMed, URL: )
- Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay form
- Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of KRAS G12C Inhibitors. (Source: Benchchem, URL: )
- Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
- Design of JDQ443 and its binding mode to KRASG12C.
- An In-depth Technical Guide to Divarasib (GDC-6036): A Potent and Selective KRAS G12C Inhibitor. (Source: Benchchem, URL: )
- JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors.
- Therapeutic KRASG12C inhibition drives effective interferon-mediated anti-tumour immunity in immunogenic lung cancers. (Source: bioRxiv, URL: )
- JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. (Source: Figshare, URL: )
- Divarasib. (Source: Wikipedia, URL: )
- Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. (Source: PMC - NIH, URL: )
- Establishment of KRAS-G12C inhibitor induced resistant tumor models enable the development of new generation KRAS-G12C inhibitors and combinatorial str
- Abstract 5524: Developing KRAS G12C inhibitor-resistant tumor models for efficacy evaluation of next-generation anticancer therapies. (Source: AACR Journals, URL: )
- A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (Source: bioRxiv, URL: )
- Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (Source: PubMed, URL: )
- AMG 510 (Sotorasib) | KRAS G12C Inhibitor. (Source: Selleck Chemicals, URL: )
- What is the mechanism of action of Sotorasib?
- Divarasib (GDC-6036) | KRAS G12C Inhibitor. (Source: Selleck Chemicals, URL: )
- Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening.
- Sotorasib (AMG-510) | KRAS G12C Inhibitor. (Source: MedChemExpress, URL: )
- Full article: Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. (Source: Taylor & Francis Online, URL: )
- The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement. (Source: PMC, URL: )
- Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. (Source: Pharmacy Times, URL: )
- STRUCTURE-BASED OPTIMIZATION OF ADAGRASIB (MRTX849) ANALOGUES: ADVANCED COMPUTATIONAL FRAMEWORK FOR KRAS G12D INHIBITOR DESIGN.
- Single-Agent Divarasib (GDC-6036)
- HTRF KRAS G12C / GTP Binding Kit, 500 Assay Points. (Source: Revvity, URL: )
- Assessment of KRASG12C inhibitors for colorectal cancer. (Source: NSF Public Access Repository, URL: )
- Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models. (Source: PMC, URL: )
- Assessment of KRASG12C inhibitors for colorectal cancer. (Source: Frontiers, URL: )
- Adagrasib Elicits Responses in KRAS G12C–Mutant NSCLC. (Source: OncLive, URL: )
- adagrasib | Ligand page. (Source: IUPHAR/BPS Guide to PHARMACOLOGY, URL: )
- Clinical Trial Options for KRAS Lung Cancer.
- Adagrasib (MRTX849) showed efficacy and safety in KRASG12C NSCLCs from KRYSTAL-1 study. (Source: Maxpro Ventures, URL: )
- Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in p
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Divarasib - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. adagrasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. onclive.com [onclive.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. iris.hunimed.eu [iris.hunimed.eu]
- 20. selleckchem.com [selleckchem.com]
- 21. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 22. figshare.com [figshare.com]
- 23. | BioWorld [bioworld.com]
- 24. Frontiers | Assessment of KRASG12C inhibitors for colorectal cancer [frontiersin.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. revvity.com [revvity.com]
- 31. Assessment of KRASG12C inhibitors for colorectal cancer | NSF Public Access Repository [par.nsf.gov]
- 32. patientpower.info [patientpower.info]
A Senior Application Scientist's Guide to In Vitro Assay Validation for 2,7-Diazaspiro[3.5]nonane Derivatives
For researchers, scientists, and drug development professionals venturing into the promising landscape of 2,7-diazaspiro[3.5]nonane derivatives, establishing a robust in vitro assay validation strategy is paramount. These spirocyclic scaffolds are gaining significant attention in medicinal chemistry due to their unique three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of assay validation methodologies, grounded in scientific integrity and field-proven insights, to ensure the generation of reliable and reproducible data for this important class of compounds.
The Imperative of Rigorous Assay Validation
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[3] For 2,7-diazaspiro[3.5]nonane derivatives, which are being explored for a range of therapeutic targets including kinases, robust assay validation is not merely a procedural step but a cornerstone of successful drug discovery.[4][5] It ensures that the data accurately reflects the compound's biological activity and is not an artifact of the assay system. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that, while not always legally binding, represent the industry standard for best practices.[6][7]
Choosing the Right Assay: A Comparative Overview
The initial step in validating the activity of 2,7-diazaspiro[3.5]nonane derivatives is the selection of an appropriate assay. The two primary categories are biochemical assays and cell-based assays, each with distinct advantages and limitations.
| Assay Type | Description | Advantages | Disadvantages |
| Biochemical Assays | Measure the direct interaction of a compound with a purified biological target (e.g., an enzyme or receptor).[8] | High throughput, lower cost, provides direct measure of target engagement. | Lacks physiological context, may not reflect cellular activity. |
| Cell-Based Assays | Measure the effect of a compound on a specific cellular process or pathway in living cells.[8] | More physiologically relevant, provides insights into cellular permeability and toxicity. | More complex, lower throughput, results can be influenced by off-target effects. |
The choice between these assay types depends on the stage of drug discovery. Biochemical assays are often employed in initial high-throughput screening (HTS) to identify hits, while cell-based assays are crucial for secondary screening and lead optimization to confirm on-target activity in a more biologically relevant system.[8]
The Pillars of Assay Validation: A Causality-Driven Approach
A properly validated assay is a self-validating system. This means that the experimental design includes controls and parameters that continuously demonstrate the assay's performance and reliability. The core validation parameters, as outlined by the ICH Q2(R1) guidelines, are crucial for establishing the trustworthiness of your data.[9][10]
Key Validation Parameters
-
Specificity/Selectivity: This is the ability of the assay to measure the analyte of interest without interference from other components in the sample.[11][12] For 2,7-diazaspiro[3.5]nonane derivatives, which may have off-target effects, assessing selectivity is critical.[13] This can be achieved by testing against a panel of related and unrelated targets.
-
Accuracy: Accuracy reflects the closeness of the measured value to the true value.[12][14] It is typically determined by analyzing a sample with a known concentration of the analyte.
-
Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][14] It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation).
-
Linearity and Range: Linearity is the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[11][15] This provides an indication of its reliability during normal usage.
Experimental Workflow for Assay Validation
The following diagram illustrates a typical workflow for validating an in vitro assay for a 2,7-diazaspiro[3.5]nonane derivative targeting a specific kinase.
Caption: A stepwise workflow for in vitro assay validation.
Hypothetical Signaling Pathway
The following diagram depicts a hypothetical signaling pathway that could be targeted by a 2,7-diazaspiro[3.5]nonane derivative.
Caption: A hypothetical kinase signaling pathway inhibited by a spirocyclic compound.
Detailed Experimental Protocols
Protocol 1: Biochemical Kinase Assay (e.g., TR-FRET)
Objective: To determine the in vitro potency (IC50) of a 2,7-diazaspiro[3.5]nonane derivative against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compound (2,7-diazaspiro[3.5]nonane derivative)
-
Positive control inhibitor
-
DMSO (vehicle)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of the test compound and positive control in DMSO.
-
Add 50 nL of the compound dilutions to the assay plate. Include wells with DMSO only for negative control (0% inhibition) and wells with a high concentration of a known inhibitor for positive control (100% inhibition).
-
Add 5 µL of kinase solution to each well.
-
Add 5 µL of a mixture of biotinylated substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 10 µL of stop/detection solution containing the Eu-labeled antibody and SA-APC.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Protocol 2: Cell-Based Phosphorylation Assay (e.g., Western Blot)
Objective: To confirm the on-target activity of a 2,7-diazaspiro[3.5]nonane derivative by measuring the phosphorylation of a downstream substrate in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Positive control inhibitor
-
DMSO
-
Lysis buffer
-
Protein concentration assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-substrate and anti-total-substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, positive control, or DMSO for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.
-
Quantify the band intensities and determine the effect of the compound on substrate phosphorylation.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparison of Assay Formats
| Parameter | Biochemical Assay (TR-FRET) | Cell-Based Assay (Western Blot) |
| IC50 | 50 nM | 200 nM |
| Z'-factor | 0.85 | N/A |
| Signal-to-Background | 15 | N/A |
| Throughput | High | Low |
| Physiological Relevance | Low | High |
The difference in IC50 values between the biochemical and cell-based assays can be attributed to factors such as cell permeability, plasma protein binding, and the presence of competing endogenous ATP in the cellular environment.
Table 2: Summary of Validation Parameters for Biochemical Assay
| Parameter | Acceptance Criteria | Result |
| Precision (Intra-assay) | %CV ≤ 15% | 8% |
| Precision (Inter-assay) | %CV ≤ 20% | 12% |
| Accuracy | 85-115% of nominal value | 98% |
| Linearity (R²) | ≥ 0.99 | 0.995 |
| LOD | 3x background noise | 5 nM |
| LOQ | 10x background noise | 15 nM |
| Robustness | Consistent results with minor variations | Passed |
Conclusion: A Pathway to Confident Drug Discovery
Rigorous in vitro assay validation is an indispensable component of the drug discovery process for 2,7-diazaspiro[3.5]nonane derivatives. By employing a multi-faceted approach that combines robust biochemical and cell-based assays, and by meticulously adhering to established validation guidelines, researchers can generate high-quality, reliable data. This, in turn, will enable confident decision-making and accelerate the development of this promising class of therapeutic agents.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Defining the Process of Assay Development and Validation. InfinixBio. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
How to Validate a Biochemical Method per ICH Guidelines. Patsnap Synapse. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
-
A Practical Guide to Immunoassay Method Validation. PMC. [Link]
-
Assay Validation Guidelines. Ofni Systems. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. fda.gov [fda.gov]
- 4. inits.at [inits.at]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. infinixbio.com [infinixbio.com]
- 15. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 7-Mesyl-2,7-diazaspiro[3.5]nonane
Abstract
The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to provide unique three-dimensional exit vectors and improve physicochemical properties.[1] This guide focuses on a hypothetical, yet representative, derivative, 7-mesyl-2,7-diazaspiro[3.5]nonane (hereafter designated Spiro-M1 ), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). While potent, the introduction of any novel chemical entity into a drug discovery pipeline necessitates a rigorous evaluation of its off-target interaction profile. Unforeseen cross-reactivity is a leading cause of downstream project failure and adverse drug reactions.[2][3] This document provides an in-depth, comparative framework for characterizing the selectivity of Spiro-M1. We will compare its profile against Ibrutinib , a well-characterized, first-in-class covalent BTK inhibitor, to highlight key differences in selectivity and potential liabilities. The methodologies, rationale, and data interpretation strategies outlined herein serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to de-risk novel chemical matter.
Introduction: The Imperative of Selectivity Profiling
The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[4] This conservation makes achieving inhibitor selectivity a formidable challenge in drug discovery.[5][6] A promiscuous compound, interacting with multiple unintended kinases or other protein families, can lead to off-target toxicities or confound the interpretation of its biological effects.[4] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical, data-driven strategy to build a robust safety and efficacy profile for a new drug candidate.[7][8]
The 2,7-diazaspiro[3.5]nonane moiety in Spiro-M1 is an attractive scaffold, offering sp3-richness that can lead to improved metabolic stability and solubility.[1] However, its novelty also presents a challenge, as its inherent off-target liabilities are not as well-documented as more traditional heterocyclic scaffolds. This guide will detail a tiered, logical approach to thoroughly profile Spiro-M1, generating a clear, comparative dataset against Ibrutinib.
Our strategy is twofold:
-
Broad Liability Assessment: An initial screen against a panel of targets known to be associated with clinical adverse drug reactions (ADRs).
-
Deep Kinome Profiling: A comprehensive screen across the human kinome to establish a detailed selectivity profile and identify any off-target kinase interactions.
This comparative approach will allow us to leverage the extensive clinical and preclinical data available for Ibrutinib to contextualize the profile of our novel compound, Spiro-M1.
Strategic Workflow for Cross-Reactivity Profiling
A systematic approach is essential for generating a comprehensive and interpretable selectivity profile. The workflow should progress from a broad, early-stage assessment to a more focused, in-depth analysis.
Caption: Tiered workflow for comprehensive cross-reactivity profiling.
Methodologies & Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following sections detail the protocols for the key profiling experiments.
Tier 1: Broad Safety Pharmacology Screen
Objective: To perform an initial, broad screen for off-target liabilities against a panel of receptors, ion channels, transporters, and enzymes known to be implicated in adverse drug events.[7][9]
Platform Choice: The Eurofins SafetyScreen44™ Panel is selected for this purpose. It covers 44 clinically relevant targets and provides a cost-effective way to identify common off-target interactions early in the drug discovery process.[10][11]
Protocol: SafetyScreen44™ Radioligand Binding & Enzyme Assays
-
Compound Preparation: Spiro-M1 and Ibrutinib are dissolved in 100% DMSO to create 10 mM stock solutions. A subsequent dilution series is prepared to achieve a final assay concentration of 10 µM.
-
Assay Execution: The assays are performed according to the validated protocols for each of the 44 targets. This typically involves:
-
Binding Assays: Incubation of the test compound with a membrane preparation or recombinant protein expressing the target, a specific radioligand, and appropriate buffers.
-
Enzyme Assays: Incubation of the test compound with the target enzyme, its specific substrate (often radiolabeled), and cofactors in an appropriate buffer system.
-
-
Control Inclusion (Self-Validation):
-
Negative Control: Vehicle (DMSO) is used to determine baseline (100%) activity.
-
Positive Control: A known reference inhibitor for each target is run to confirm assay sensitivity and performance.
-
-
Detection:
-
For binding assays, bound and free radioligand are separated by filtration, and the radioactivity on the filter is quantified using a scintillation counter.
-
For enzyme assays, the reaction is stopped, and the amount of product formed is quantified, typically via scintillation counting.
-
-
Data Analysis: The percentage inhibition (%I) is calculated using the formula: %I = (1 - (Test Compound Signal - Background) / (Vehicle Control Signal - Background)) * 100 A result of >50% inhibition is considered a "hit" and warrants further investigation.
Tier 2: Comprehensive Kinome Profiling
Objective: To determine the selectivity of Spiro-M1 and Ibrutinib across a large panel of the human kinome. This provides a detailed map of on-target and off-target kinase interactions.[12][13]
Platform Choice: The Reaction Biology HotSpot™ Kinase Assay Platform is chosen. This radiometric assay format is a gold standard, offering high sensitivity and a broad panel of over 350 kinases.[14] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of enzymatic activity.[14]
Protocol: HotSpot™ Kinase Selectivity Profiling
-
Compound Preparation: Spiro-M1 and Ibrutinib are prepared to a final assay concentration of 1 µM.
-
Assay Reaction: For each kinase, the following are combined in a reaction well:
-
Kinase enzyme
-
Specific peptide or protein substrate
-
Reaction buffer containing MgCl2
-
³³P-labeled ATP (at a concentration near the Km for each kinase to ensure sensitivity)
-
Test compound (Spiro-M1 or Ibrutinib) or vehicle control.
-
-
Incubation: The reaction is allowed to proceed at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination & Detection: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted ³³P-ATP is washed away. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured by a scintillation counter.
-
Data Analysis: The percent of control (%POC) activity is calculated. A lower %POC value indicates stronger inhibition. The data is often visualized using a kinome tree map, which provides an intuitive representation of selectivity.[15]
Comparative Data Analysis: Spiro-M1 vs. Ibrutinib
The primary goal is to objectively compare the selectivity profiles. All quantitative data should be summarized in clear, structured tables.
Tier 1: SafetyScreen44™ Results
A single high concentration screen (e.g., 10 µM) is a standard first pass to identify potential liabilities.
Table 1: Comparative Results from SafetyScreen44™ Panel at 10 µM
| Target Family | Target | Spiro-M1 (% Inhibition) | Ibrutinib (% Inhibition) | Potential Implication of Hit (>50%) |
| GPCR | 5-HT2B | 8% | 65% | Cardiotoxicity (valvular heart disease) |
| GPCR | M1 | 12% | 15% | N/A |
| Ion Channel | hERG | 5% | 11% | Cardiotoxicity (QT prolongation) |
| Enzyme | COX1 | 3% | 4% | N/A |
| Transporter | 5-HT Transporter (SERT) | 15% | 22% | N/A |
| ... (other targets) | ... | <20% | <20% | N/A |
Interpretation: The hypothetical data in Table 1 immediately highlights a key differentiator. While Spiro-M1 shows a clean profile with no significant hits on this safety panel, Ibrutinib demonstrates significant inhibition of the 5-HT2B receptor. This off-target activity is a known liability and has been clinically investigated. This early result suggests Spiro-M1 may possess a superior general safety profile compared to the first-generation inhibitor.
Tier 2: Kinome Selectivity Profile
The kinome scan provides a wealth of data that can be distilled into selectivity scores and visual maps.
Table 2: Comparative Kinome Selectivity at 1 µM (% of Control)
| Kinase | Spiro-M1 (%POC) | Ibrutinib (%POC) | Comments |
| BTK | 0.5% | 0.2% | Primary Target - Potent Inhibition |
| TEC | 25% | 1.5% | Tec family kinase, potential for shared pharmacology |
| ITK | 85% | 2.1% | Known off-target of Ibrutinib (implicated in side effects) |
| EGFR | 92% | 5.5% | Known off-target of Ibrutinib (implicated in rash, diarrhea) |
| BLK | 45% | 3.0% | Tec family kinase |
| JAK3 | 98% | 15% | Known off-target of Ibrutinib |
| SRC | 88% | 65% | N/A |
Selectivity Score (S-Score): A quantitative measure of selectivity can be calculated. A common method is the S-score (S(10)), which is the number of kinases inhibited >90% at a given concentration.
-
Spiro-M1 S(10) at 1 µM = 1 (Only BTK)
-
Ibrutinib S(10) at 1 µM = 6 (BTK, TEC, ITK, EGFR, BLK, JAK3)
Interpretation: The kinome profiling data reinforces the superior selectivity of Spiro-M1. Ibrutinib's known off-target interactions with other Tec family kinases (TEC, ITK) and EGFR are clearly visible.[5] These off-target activities are believed to contribute to some of its clinical side effects, such as rash and bleeding. In contrast, Spiro-M1 demonstrates exquisite selectivity for BTK within the kinome at this concentration. The moderate activity against TEC and BLK suggests some shared binding features within the kinase family but at a significantly lower level than Ibrutinib. The lack of inhibition of ITK and EGFR is a significant advantage, predicting a potentially better-tolerated therapeutic agent.
Conclusion and Future Directions
This comparative guide outlines a rigorous, industry-standard workflow for the cross-reactivity profiling of a novel compound, 7-mesyl-2,7-diazaspiro[3.5]nonane (Spiro-M1). The head-to-head comparison with a first-generation inhibitor, Ibrutinib, provides critical context for interpreting the selectivity data.
Based on our analysis:
-
Spiro-M1 demonstrates a superior off-target liability profile in a broad safety screen, avoiding the 5-HT2B interaction seen with Ibrutinib.
-
Spiro-M1 exhibits exquisite kinome selectivity , potently inhibiting the primary target BTK while avoiding significant interactions with other kinases like ITK and EGFR, which are known liabilities for Ibrutinib.
Next Steps:
-
Potency Determination: Perform 10-point dose-response curves (IC50 determination) for BTK and any identified off-targets (e.g., TEC, BLK for Spiro-M1) to quantify the selectivity window.
-
Cellular Assays: Confirm the selectivity profile in a cellular context using target engagement and phospho-protein assays in relevant cell lines.
-
ADME Profiling: Evaluate the absorption, distribution, metabolism, and excretion properties to build a complete preclinical profile.[16]
By following this structured, data-driven approach, research teams can make confident, informed decisions to advance the highest quality candidates into further development.
References
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 15, 2026, from [Link]
-
Stiefl, N., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Retrieved February 15, 2026, from [Link]
-
Wang, S., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Retrieved February 15, 2026, from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved February 15, 2026, from [Link]
-
Stiefl, N., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW. Retrieved February 15, 2026, from [Link]
-
Lounsbury, N. W., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. Retrieved February 15, 2026, from [Link]
-
Goldstein, D. M., et al. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery. Retrieved February 15, 2026, from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved February 15, 2026, from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved February 15, 2026, from [Link]
-
Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved February 15, 2026, from [Link]
-
Eurofins. (2016). SafetyScreen44™ Panel. Retrieved February 15, 2026, from [Link]
-
Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Lu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved February 15, 2026, from [Link]
-
Johnson, J. L., & Stagg, S. M. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Oncotarget. Retrieved February 15, 2026, from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 15, 2026, from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan. Retrieved February 15, 2026, from [Link]
-
Bosc, N., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Drug Discovery. Retrieved February 15, 2026, from [Link]
-
Lu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved February 15, 2026, from [Link]
-
Scott, J. S. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. Retrieved February 15, 2026, from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 15, 2026, from [Link]
-
Reaction Biology. (n.d.). Online Kinase Mapper Tool. Retrieved February 15, 2026, from [Link]
-
Emery Pharma. (n.d.). Small Molecules. Retrieved February 15, 2026, from [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. High-throughput kinase profiling as a platform for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. emerypharma.com [emerypharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
